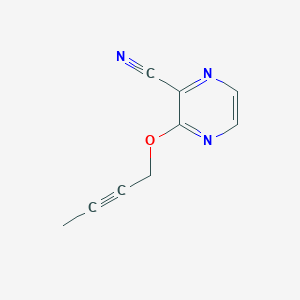

3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is a chemical compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . They are predominantly used as building blocks for the construction of target molecules .

Synthesis Analysis

The synthesis of these compounds involves N-heterocycle-substituted alkynes serving as intermediates in a reaction series . The aim is to synthesize pyrazine- or pyridine-substituted prop-2-yn-1-ols and but-3-yn-2-ols .Molecular Structure Analysis

The molecular structure of these compounds is influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . The products are either white solids or colorless liquids .Chemical Reactions Analysis

These compounds are very reactive and are used as key intermediates in synthetic reaction series . They are used as attractive precursors to a number of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . After purification, a color change or intense darkening was observed in some cases, indicating their stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

A significant application of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Researchers have demonstrated various methods to synthesize heterocycles such as pyrazoles, pyrimidines, and pyrazolines using related pyrazine derivatives. These methods often involve multicomponent reactions, showcasing the versatility of pyrazine derivatives in constructing complex molecules with potential biological activities (Kumaravel & Vasuki, 2009); (Černuchová et al., 2005).

Antifungal and Antimicrobial Drug Intermediates

Compounds derived from pyrazine-2-carbonitriles, such as those synthesized in the laboratory, have been investigated as intermediates for the preparation of potential antifungal and antimicrobial drugs. These applications highlight the role of pyrazine derivatives in contributing to the development of new therapeutic agents with activity against a variety of pathogens (Kučerová-Chlupáčová et al., 2008).

Metal-Organic Frameworks (MOFs)

Another fascinating application area is the development of metal-organic frameworks (MOFs) utilizing pyrazine derivatives as ligands. These MOFs exhibit unique properties such as antiferromagnetic behavior, catalytic activity, and selective gas adsorption, making them suitable for various industrial and environmental applications. Specifically, pyrazine-based MOFs have demonstrated efficacy in catalysis and CO2 capture, underscoring the material's utility in addressing challenges related to sustainability and environmental remediation (Kar et al., 2012).

Wirkmechanismus

Mode of Action

It is known that pyrazine compounds, such as quinoxalines, are 1,4-diazines with widespread occurrence in nature . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . .

Biochemical Pathways

Pyrazine motifs are widespread in biological organisms and integrated into versatile chemical structures, also with pharmaceutical value . .

Result of Action

It is known that pyrazine and pyridine derivatives have shown potential in various applications, including c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-but-2-ynoxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNMIRDRMOGIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=CN=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)